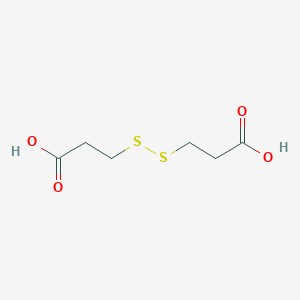

3,3'-Dithiodipropionic acid

Description

Historical Context and Discovery in Chemical Sciences

While the specific moment of its first synthesis is not prominently documented in readily available literature, 3,3'-Dithiodipropionic acid is understood as a derivative of 3-mercaptopropionic acid. biosynth.com Its synthesis typically involves the oxidation of the thiol groups of two 3-mercaptopropionic acid molecules to form a stable disulfide bridge. The compound's availability as a research-grade chemical has facilitated its use in a multitude of studies. It is recognized by several synonyms, including bis(2-carboxyethyl) disulfide and DTDPA. nih.govnist.gov Its emergence in the scientific literature is tied to the growing interest in disulfide chemistry and the development of functional molecules for specific applications in polymer science and biochemistry.

Significance of the Disulfide Linkage and Carboxylic Acid Functionalities

The chemical behavior and utility of this compound are dominated by its two primary functional groups: the disulfide linkage (-S-S-) and the terminal carboxylic acid groups (-COOH).

The disulfide linkage is the most notable feature. This bond is redox-active, meaning it can be cleaved (reduced) to form two separate thiol groups (-SH) and can be reformed under oxidizing conditions. smolecule.com This reversible nature is fundamental to its application in:

Redox Biology: It is used in studies of cellular processes involving redox signaling. chemimpex.com

Polymer Chemistry: It acts as a cross-linking agent, where the disulfide bond can form bridges between polymer chains, enhancing the mechanical and thermal stability of materials like thermoplastic elastomers. cymitquimica.comchemimpex.com

Self-Assembly: The sulfur atoms have a strong affinity for noble metal surfaces, particularly gold. This allows the compound to form well-ordered self-assembled monolayers (SAMs), which are crucial for modifying surfaces in sensor technology and nanotechnology. smolecule.com

The carboxylic acid functionalities provide sites for further chemical modification. These acidic groups can be deprotonated to form carboxylates, or they can react with alcohols to form esters and with amines to form amides. smolecule.com This reactivity is exploited in:

Bioconjugation: The carboxylic acid groups are used to create stable covalent links to biomolecules, such as proteins, facilitating the development of targeted drug delivery systems. cymitquimica.comchemimpex.com

Polymer Synthesis: They serve as monomeric units in the synthesis of polymers like polythioesters.

Nanoparticle Functionalization: These groups can act as capping agents, introducing a negative charge onto the surface of nanoparticles to improve their stability and functionality in aqueous solutions. chemicalbook.com

Overview of Research Trajectories Involving this compound

Research involving this compound has progressed along several distinct trajectories, driven by its versatile chemical properties.

Surface Science and Nanotechnology: A significant area of research focuses on the ability of this compound to form SAMs on gold substrates. These modified surfaces are used to study electron transfer processes and to develop biosensors. smolecule.com In nanotechnology, it is frequently used as a capping agent to stabilize gold nanoparticles and functionalize their surfaces for further applications. chemicalbook.com

Polymer and Materials Science: The compound serves as a valuable cross-linking agent. cymitquimica.com Its incorporation into polymer backbones introduces disulfide bonds that can create more robust and thermally stable materials. chemimpex.com The redox-responsive nature of these bonds is also being explored for the development of "smart" materials, such as self-healing polymers and drug-delivery vehicles that release their payload in specific redox environments.

Microbiology and Biocatalysis: In the field of microbiology, this compound has been studied as a carbon source for specific bacteria. For example, Advenella mimigardefordensis can cleave the disulfide bond and metabolize the resulting 3-mercaptopropionic acid. nih.govresearchgate.net These studies provide insight into the microbial catabolism of organosulfur compounds and are relevant for the biotechnological production of polymers like polythioesters. nih.gov

Conceptual Frameworks for Investigating this compound

The investigation of this compound is often guided by established scientific frameworks that allow for systematic study and validation of its properties and applications.

One such framework is the modular approach to validation , a concept used in the formal validation of new scientific test methods. oecd.orgjacvam.go.jp This structured approach, which breaks down the validation process into modules such as test definition, repeatability, and reproducibility, has been applied in studies where this compound was used as a test chemical for assessing methodologies like eye irritation tests. oecd.orgjacvam.go.jp This ensures that data generated using the compound are reliable and comparable across different laboratories.

Finally, its use in microbiology is framed within the broader study of biogeochemical sulfur cycling . Investigating how bacteria degrade organosulfur compounds like this compound contributes to the understanding of how sulfur is processed and cycled in the environment. researchgate.net

Propriétés

IUPAC Name |

3-(2-carboxyethyldisulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLSOMLVSHPPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032998 | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Other Solid, Powder with a stench; [Alfa Aesar MSDS] | |

| Record name | Propanoic acid, 3,3'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10975 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1119-62-6, 4775-93-3 | |

| Record name | 3,3′-Dithiodipropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta'-Dithiodilactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004775933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Dithiodipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobispropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DITHIODIPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42OP5B2NI6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3,3'-dithiodipropionic Acid and Its Derivatives

Chemical Synthesis Routes

The chemical synthesis of 3,3'-dithiodipropionic acid and its subsequent derivatives involves several key methodologies, including the formation of the core disulfide structure, modification of its carboxylic acid groups, and the strategic cleavage of the disulfide bond.

Reaction of Propionic Acid Derivatives with Sulfur Sources

The fundamental synthesis of this compound typically involves the reaction of a propionic acid derivative with a sulfur-containing reagent. A common method is the reaction of 3-mercaptopropionic acid, which undergoes oxidation to form the disulfide bridge that characterizes this compound. Another approach involves reacting propionic acid derivatives with sulfur sources like sulfur dichloride under controlled conditions to yield the final product. smolecule.com

Esterification Reactions of Carboxylic Acid Groups

The two carboxylic acid groups on this compound are key functional handles that can be readily modified through esterification. This reaction allows for the synthesis of various derivatives with tailored properties.

One significant derivative is This compound dimethyl ester , synthesized via the esterification of the parent acid with methanol under acidic catalysis. This diester serves as a versatile precursor in the synthesis of dynamic covalent polymers and self-healing materials.

Another critical class of derivatives is formed by reacting this compound with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC hydrochloride). google.com This produces This compound di(N-hydroxysuccinimide ester) , also known as DSP or Lomant's Reagent. google.comcaymanchem.com This homobifunctional, amine-reactive cross-linking agent is widely used in biochemistry and proteomics to link proteins. caymanchem.com

A summary of representative esterification reactions is provided below.

| Reactant | Reagent(s) | Product | Significance |

|---|---|---|---|

| This compound | Methanol, Acid catalyst | This compound dimethyl ester | Precursor for polymers and self-healing materials. |

| This compound | N-hydroxysuccinimide, EDC hydrochloride | This compound di(N-hydroxysuccinimide ester) | Amine-reactive, cleavable protein cross-linker. google.comcaymanchem.com |

Reductive Cleavage of Disulfide Bonds to Thiols

The disulfide bond in this compound is susceptible to reductive cleavage, a reaction that yields two molecules of the corresponding thiol, 3-mercaptopropionic acid . rsc.orgnih.gov This transformation is fundamental to its application in areas requiring reversible linkages, such as in the development of redox-responsive materials. rsc.org Common laboratory reducing agents like dithiothreitol or sodium borohydride can be employed to achieve this cleavage. This reaction is also a key step in functionalizing surfaces; for instance, cellulose can be esterified with this compound, and the subsequent reductive cleavage of the disulfide bond exposes thiol groups for further modification. rsc.orgnih.gov

Self-Assembly Techniques for Controlled Formation

A defining characteristic of this compound is its ability to form highly ordered, self-assembled monolayers (SAMs) on metal surfaces, particularly gold. smolecule.comsigmaaldrich.com The disulfide group serves as an effective anchor, chemisorbing onto the gold surface, while the carboxylic acid groups are exposed outwards, modifying the surface properties. This process allows for the creation of functionalized electrodes used in sensors and studies of electron transfer. smolecule.comsigmaaldrich.com

Furthermore, this compound has been utilized as a molecular spacer in the layer-by-layer assembly of silver nanoclusters. nih.gov In this technique, it acts as a bifunctional linker, connecting layers of silver nanoclusters to create organized, multi-layered structures. nih.gov These self-assembly methods are pivotal in nanotechnology for the bottom-up fabrication of functional materials and devices. smolecule.comnih.gov

Biotechnological and Biosynthetic Approaches

While direct microbial synthesis of this compound is not extensively documented, its role in microbial metabolism and as a precursor for biotechnological production is well-established.

Microbial Biosynthesis of Sulfur-Containing Compounds

Certain bacteria can utilize this compound as a carbon source. The catabolism of this compound is initiated by the enzymatic cleavage of its disulfide bond. nih.gov For example, bacteria such as Advenella mimigardefordensis and Tetrathiobacter mimigardefordensis possess enzymes, specifically dihydrolipoamide dehydrogenases, that can reduce this compound to two molecules of 3-mercaptopropionic acid (3MP). nih.govnih.govresearchgate.net The resulting 3MP is then channeled into further metabolic pathways, such as the 2-methylcitric acid cycle, after conversion to propionyl-CoA. nih.govresearchgate.net

From a biosynthetic perspective, this compound serves as a valuable and non-toxic precursor for the microbial production of polythioesters (PTEs), a class of biodegradable polymers. nih.govchemicalbook.com In bacteria like Ralstonia eutropha H16, the supplied this compound is cleaved intracellularly to 3MP, which is then incorporated as a monomer into the growing polymer chain, leading to the formation of materials like poly(3-mercaptopropionate). nih.govchemicalbook.com This approach avoids the use of the more toxic 3-mercaptopropionic acid as a direct substrate, representing a significant advancement for the biotechnological production of these specialized polymers. chemicalbook.com

The table below summarizes the key enzymes and organisms involved in the microbial processing of this compound.

| Organism | Enzyme/Process | Product(s) | Biotechnological Relevance |

|---|---|---|---|

| Advenella mimigardefordensis | Dihydrolipoamide dehydrogenase | 3-Mercaptopropionic acid | Catabolism of the disulfide compound. nih.gov |

| Tetrathiobacter mimigardefordensis | LpdA homologue (dihydrolipoamide dehydrogenase) | 3-Mercaptopropionic acid | Initiates the degradation pathway for use as a carbon source. nih.govresearchgate.net |

| Ralstonia eutropha H16 | Disulfide cleavage followed by polymerization | Poly(3-mercaptopropionate) | Serves as a non-toxic precursor for polythioester synthesis. nih.govchemicalbook.com |

Enzymatic Transformations

While the complete enzymatic synthesis of this compound is not widely documented, enzymes play a crucial role in its transformation, particularly in its catabolism and polymerization. These enzymatic processes are significant for biotechnological applications, offering pathways to valuable derivative compounds.

The primary enzymatic transformation involving DTDPA is its cleavage into 3-mercaptopropionic acid (3MP). In bacteria such as Advenella mimigardefordensis and Ralstonia eutropha, this reduction is catalyzed by dihydrolipoamide dehydrogenase. nih.gov This enzyme, the E3 subunit of the pyruvate dehydrogenase multi-enzyme complex, reduces the disulfide bond of DTDPA to yield two molecules of 3MP. nih.gov Although this is a catabolic process, it is harnessed in biotechnology where DTDPA is used as a non-toxic precursor for the synthesis of polythioesters like poly(3-mercaptopropionate). nih.govchemicalbook.com Supplying DTDPA to recombinant E. coli systems that then enzymatically cleave it to 3MP for polymerization is considered a promising strategy for the large-scale production of these bioplastics. nih.gov

The table below summarizes the key enzymes involved in the cleavage of DTDPA and their specific activities.

| Enzyme/Organism | Substrate | Product | Specific Activity (mkat/kg protein) | Reference |

| Dihydrolipoamide Dehydrogenase (LpdAAm) / A. mimigardefordensis | This compound (DTDP) | 3-Mercaptopropionic acid (3MP) | 0.7 | nih.gov |

| Dihydrolipoamide Dehydrogenase (PdhLRe) / R. eutropha | This compound (DTDP) | 3-Mercaptopropionic acid (3MP) | 0.5 | nih.gov |

| Dihydrolipoamide Dehydrogenase (LpdAAm) / A. mimigardefordensis | Lipoamide (Physiological Substrate) | Dihydrolipoamide | 1,833 | nih.gov |

| Dihydrolipoamide Dehydrogenase (PdhLRe) / R. eutropha | Lipoamide (Physiological Substrate) | Dihydrolipoamide | 1,667 | nih.gov |

Enzymes are also employed in the synthesis of polymers from DTDPA derivatives, as detailed in section 2.4.3.

Derivatization Strategies

This compound is a versatile platform molecule. Its two carboxylic acid groups and the centrally located, cleavable disulfide bond allow for extensive derivatization, leading to the creation of functional molecules for a wide array of scientific applications.

A primary derivatization strategy involves the activation of the carboxylic acid groups of DTDPA by converting them into N-hydroxysuccinimide (NHS) esters. This creates this compound di(N-hydroxysuccinimide ester), commonly known as DSP (Dithiobis(succinimidyl propionate)) or Lomant's Reagent. caymanchem.comcelluars.comchemicalbook.com DSP is a homobifunctional, amine-reactive cross-linking agent that is widely used in protein chemistry and bioconjugation. chemicalbook.combio-world.comscientificlabs.com The NHS esters readily react with primary amines (e.g., the lysine side chains in proteins) in a pH range of 7.0-9.0 to form stable amide bonds. chemicalbook.combio-world.com

The key feature of DSP is its cleavable disulfide linkage, which can be broken under mild reducing conditions using reagents like dithiothreitol (DTT). chemicalbook.com This allows for the reversal of the cross-link, making DSP an invaluable tool for studying protein-protein interactions and protein quaternary structure. caymanchem.comchemicalbook.com

A common synthetic method involves the reaction of DTDPA with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl). google.com

The table below outlines a typical synthesis protocol for DSP.

| Reactant | Molar Amount | Solvent | Key Conditions | Yield | Reference |

| This compound | 0.028 mol | Dichloromethane (40 mL) | Room temperature, overnight reaction, stirring | 70% | google.com |

| N-hydroxysuccinimide | 0.06 mol | Dichloromethane (40 mL) | Room temperature, overnight reaction, stirring | 70% | google.com |

| EDC Hydrochloride | 0.06 mol | Dichloromethane (40 mL) | Room temperature, overnight reaction, stirring | 70% | google.com |

Biotinylation is another critical derivatization strategy, enabling the attachment of a biotin moiety to DTDPA. This leverages the high-affinity interaction between biotin and avidin (or streptavidin) for detection, purification, and targeting applications. The disulfide bond provides a cleavable linker arm.

Several synthetic routes exist for creating biotinylated DTDPA derivatives. One approach involves a condensation reaction between DTDPA and a biotin derivative. For instance, (2-[Biotinamido]ethylamido)-3,3'-dithiodipropionic acid N-hydroxysuccinimide ester is a versatile reagent that combines the amine-reactive NHS ester functionality with a biotin tag, all connected by the cleavable DTDPA linker. biosynth.comchemimpex.com This compound is used to attach biotin to proteins and other biomolecules for use in assays like ELISA and Western blotting, or in the development of targeted drug delivery systems. chemimpex.com

Another strategy involves creating complex polymer conjugates. For example, a multifunctional nanocarrier, Biotin-poly(ethylene glycol)-poly(curcumin-dithiodipropionic acid) (Biotin-PEG-PCDA), has been developed for targeted drug delivery. researchgate.net Similarly, biodegradable hydrogels have been formed by first synthesizing biotinylated PEG oligomers through a condensation reaction with DTDPA, followed by a reaction with biotin. publish.csiro.au

The dicarboxylic nature of DTDPA makes it an ideal monomer for polyester synthesis. Esterification reactions, particularly those catalyzed by enzymes, provide a green chemistry approach to creating novel polymers with built-in redox sensitivity due to the disulfide bond.

Lipase-catalyzed polymerization is a common method. Copolymers containing disulfide groups in the main chain have been synthesized from this compound dimethyl ester in combination with monomers like ω-pentadecalactone and 1,4-butanediol. d-nb.infobham.ac.uk These enzymatic polymerizations, often using Candida antarctica lipase B (CALB), can produce amphiphilic copolymers when a chain terminator like MeO-PEG-OH is used. d-nb.info The resulting polymers can self-assemble into aggregates that serve as nanocontainers for drugs, releasing their cargo upon reduction of the disulfide bonds. d-nb.info

While much of the research focuses on the related thioether compound, 3,3'-thiodipropionic acid (TDP), the principles are directly applicable. For TDP, immobilized lipase B from Candida antarctica (Novozym 435) has been shown to effectively catalyze the esterification with α,ω-alkanediols (e.g., 1,6-hexanediol and 1,12-dodecanediol) to form linear copolyesters with high molecular weights. nih.gov

The table below details results from the lipase-catalyzed polymerization of 3,3'-thiodipropionic acid with different diols.

| Monomers | Enzyme | Reaction Time (h) | Weight Average Molecular Mass (MW) (Da) | Degree of Polymerization | Reference |

| 3,3'-Thiodipropionic acid & 1,6-Hexanediol | Immobilized Candida antarctica lipase B (Novozym 435) | 336 | ~24,200 | Up to 2,150 | nih.gov |

| 3,3'-Thiodipropionic acid & 1,12-Dodecanediol | Immobilized Candida antarctica lipase B (Novozym 435) | 336 | ~27,200 | Up to 2,200 | nih.gov |

DTDPA and its activated derivatives are extensively used to conjugate with a variety of chemical moieties, creating functional materials for drug delivery, nanotechnology, and materials science. The disulfide bond serves as a redox-responsive linker, allowing for controlled disassembly or release in specific biological environments (e.g., the high glutathione concentration inside cells).

Examples of such conjugations include:

Drug-Polymer Conjugates : A polymerizable prodrug of paclitaxel (PTX) was synthesized through the esterification of DTDPA with both 2-hydroxyethyl methacrylate (HEMA) and PTX. The resulting monomer was then copolymerized to form micelles that could release the drug upon disulfide cleavage. nih.gov

Responsive Nanoparticles : DTDPA has been used as a linking agent to couple hydroxyethyl starch with oleanolic acid, forming amphiphilic polymers that self-assemble into redox-sensitive micelles. nih.gov It has also been used to cross-link natural polymers like chitosan and gelatin to create environmentally responsive nanopesticides. bohrium.com

Functionalized Hydrogels : Reversibly crosslinked nanogels have been prepared by using DTDPA to crosslink the corona of poly(vinyl alcohol)-b-poly(N-vinylcaprolactam) block copolymers, resulting in dual thermo- and redox-responsive materials for controlled drug release. rsc.org

Cellulose Derivatives : Thiol-bearing cellulose derivatives have been synthesized via esterification with DTDPA, followed by reduction. These modified celluloses can be further functionalized, for example, by conjugating with rhodamine B to create multi-stimuli responsive and fluorescent nanoparticles. rsc.org

Dendrimer Synthesis : DTDPA's activated NHS ester is used to install a disulfide core in dendrimers. Monochlorotriazine dendrons are first reacted with ethylenediamine, and the resulting amines are then coupled with DSP to form dendrimers with a labile core. nih.gov

Physicochemical and Spectroscopic Characterization in Advanced Materials and Systems

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic techniques are crucial for determining the molecular structure and bonding of 3,3'-Dithiodipropionic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically shows distinct signals for the different types of protons present in the molecule. In a deuterated solvent like DMSO-d₆, the protons of the carboxylic acid groups (–COOH) are observed at a chemical shift (δ) around 12 ppm. The methylene protons adjacent to the sulfur atoms (–S–CH₂–) and those adjacent to the carboxyl groups (–CH₂–COOH) appear as triplets at approximately 2.88 ppm and 2.40 ppm, respectively. rsc.org The specific chemical shifts can vary depending on the solvent used. For example, in a mixture of CDCl₃ and DMSO-d₆, the spectrum shows signals for the protons in the molecule. spectrabase.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, characteristic peaks are observed for the carbonyl carbon of the carboxylic acid, the carbon atom adjacent to the sulfur atom, and the carbon atom adjacent to the carbonyl group. researchgate.netspectrabase.com These data are essential for confirming the structure of the compound and its derivatives. researchgate.netchemicalbook.com

Interactive Data Table: Representative ¹H NMR Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Solvent |

| –COOH | ~12 | DMSO-d₆ |

| –S–CH₂– | ~2.88 | DMSO-d₆ rsc.org |

| –CH₂–COOH | ~2.40 | DMSO-d₆ rsc.org |

| –CH₂– | 2.81 | D₂O chemicalbook.com |

| –CH₂– | 2.71 | D₂O chemicalbook.com |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

X-ray Crystallography of Coordination Complexes

X-ray crystallography is an indispensable technique for determining the three-dimensional atomic and molecular structure of crystalline materials. In the context of this compound, this technique has been particularly valuable for characterizing its coordination complexes with various metal ions. researchgate.netmdpi.commdpi.com

Research has shown that this compound can act as a versatile ligand, coordinating to metal centers through its carboxylate groups in different modes, including monodentate, chelating, and bridging fashions. researchgate.netmdpi.com This flexibility allows for the formation of diverse supramolecular architectures, such as mononuclear complexes, dinuclear complexes, and coordination polymers. mdpi.commdpi.com

For instance, a mononuclear nickel complex, [Ni(dtdp)(phen)(H₂O)₃]∙0.5H₂O, was synthesized and characterized, revealing that the dtdp dianion coordinates to the nickel atom through only one of its carboxylate groups. mdpi.com In contrast, a dinuclear copper complex, (ClO₄)(mdpta)Cu(μ-dtdp)Cu(mdpta)(H₂O), features a bridging dtdp ligand connecting two copper centers. mdpi.com The sulfur atoms of the disulfide bond are generally not involved in coordination with the metal ions. mdpi.com

Interactive Data Table: Selected Crystal Structure Data for this compound Coordination Complexes

| Complex | Metal Ion | Coordination Mode of DTDPA | Molecular Structure |

| [Ni(dtdp)(phen)(H₂O)₃]∙0.5H₂O | Nickel(II) | Monodentate | Mononuclear mdpi.com |

| (ClO₄)(mdpta)Cu(μ-dtdp)Cu(mdpta)(H₂O) | Copper(II) | Bridging | Dinuclear mdpi.com |

| Cu₂(μ-dtdp)(pmdien)₂(H₂O)₂₂ | Copper(II) | Bridging | Dinuclear researchgate.net |

dtdp = 3,3'-dithiodipropionate, phen = 1,10-phenanthroline, mdpta = N'-methyldipropylenetriamine, pmdien = N,N,N',N'',N''-pentamethyldiethylenetriamine

Electrochemical Characterization

Electrochemical techniques are fundamental for understanding the redox behavior and interfacial properties of this compound, especially when it forms self-assembled monolayers on electrode surfaces.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox processes of molecular species. For this compound, CV is often employed to characterize the formation and properties of its self-assembled monolayers (SAMs) on gold electrodes. nih.govrsc.org The disulfide bond in DTDPA can be reductively cleaved to form two thiol groups, which then chemisorb onto the gold surface, creating a densely packed monolayer. researchgate.net

Studies have shown that the DTDPA monolayer can effectively block the access of redox probes, such as [Fe(CN)₆]³⁻/⁴⁻, to the electrode surface, indicating the formation of a well-ordered and passivating film. nih.gov The reductive desorption of the DTDPA monolayer from a gold surface can be observed in cyclic voltammograms, typically in a basic medium like KOH, providing information about the surface coverage and stability of the monolayer. researchgate.net Furthermore, the electrochemical behavior of various analytes, such as dopamine, has been studied at DTDPA-modified electrodes. nih.govsigmaaldrich.comresearchgate.net The terminal carboxylic acid groups of the DTDPA monolayer can influence the electron transfer kinetics and provide a surface for further functionalization. nih.gov The interaction of DTDPA with metal ions like Pt(II) and Au(III) has also been investigated using cyclic voltammetry. tandfonline.com

AC Impedance Spectroscopy

AC Impedance Spectroscopy, also known as Electrochemical Impedance Spectroscopy (EIS), is a powerful technique for characterizing the properties of electrode-electrolyte interfaces. acs.org It is particularly useful for studying the formation and properties of self-assembled monolayers. nih.gov

When a DTDPA monolayer is formed on a gold electrode, EIS measurements can provide quantitative information about the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) of the interface. nih.gov An increase in Rct and a decrease in Cdl upon monolayer formation are indicative of a well-packed and insulating film that hinders the charge transfer process. nih.gov EIS data can be modeled using an equivalent circuit to extract these parameters. The results from EIS studies on DTDPA monolayers have corroborated findings from cyclic voltammetry, confirming the formation of a dense and passivating layer on the gold surface. nih.govnih.gov This technique has been used to monitor the step-by-step assembly of biosensors where DTDPA serves as a linking layer. nih.gov

Self-Assembly and Monolayer Formation Analysis

The ability of this compound to form well-ordered self-assembled monolayers (SAMs) on gold surfaces is one of its most significant properties. smolecule.comsigmaaldrich.comchemicalbook.comlookchem.com This process is driven by the strong affinity of the sulfur atoms for gold, leading to the chemisorption of the molecule onto the substrate. smolecule.com

The formation of DTDPA SAMs on polycrystalline gold electrodes has been extensively studied. nih.govsigmaaldrich.comchemicalbook.comlookchem.com The disulfide bond in DTDPA cleaves upon adsorption, and the resulting thiolates bind to the gold surface. The alkyl chains then orient themselves, driven by van der Waals interactions, to form a densely packed monolayer. The terminal carboxylic acid groups are exposed at the monolayer-solution interface, providing a handle for further chemical modifications. smolecule.comnih.gov

Various surface analysis techniques are used to characterize the formation and structure of these monolayers. Atomic Force Microscopy (AFM) can provide topographical information about the surface, while contact angle goniometry can assess the hydrophilicity and wetting properties of the modified surface. rsc.org Surface Plasmon Resonance (SPR) spectroscopy is another powerful tool for monitoring the real-time formation of the monolayer and subsequent binding events on the surface. rsc.org These techniques, combined with the electrochemical methods discussed previously, provide a comprehensive understanding of the self-assembly process and the resulting monolayer structure. The resulting modified electrodes have applications in the development of biosensors and other electrochemical devices. smolecule.comnih.govlookchem.com

Formation on Polycrystalline Gold Electrodes

This compound readily forms self-assembled monolayers (SAMs) on polycrystalline gold surfaces. scientificlabs.co.ukchemicalbook.comsigmaaldrich.comsmolecule.com This spontaneous organization is driven by the strong affinity of sulfur for gold, leading to the chemisorption of the molecule and the formation of a stable gold-thiolate bond upon the cleavage of the disulfide (S-S) bond. smolecule.comlookchem.com The process results in a well-ordered molecular layer where the alkyl chains extend from the surface, terminating with the carboxylic acid groups. smolecule.com This creates a modified electrode, often referred to as an Au-DTDPA electrode, with a surface rich in -COOH groups. nih.gov

The characterization of these DTDPA monolayers is crucial for understanding their structure and properties. Electrochemical methods are frequently employed for this purpose. Techniques such as cyclic voltammetry and AC impedance spectroscopy, often using a redox probe like the ferro/ferricyanide ([Fe(CN)₆]³⁻/⁴⁻) couple, are used to investigate the integrity, packing, and barrier properties of the formed monolayer. nih.gov The presence of the DTDPA SAM typically alters the electrochemical response of the gold electrode, providing evidence of a successful and uniform surface modification. The terminal carboxylic acid groups can prevent the passivation of the electrode surface that can occur during certain electrochemical reactions, such as dopamine oxidation. nih.gov

Surface Plasmon Resonance (SPR) and Localized Surface Plasmon Resonance (LSPR) Studies of Self-Assembled Monolayers (SAMs)

Surface Plasmon Resonance (SPR) and Localized Surface Plasmon Resonance (LSPR) are powerful optical techniques for studying molecular interactions at surfaces in real-time and without the need for labeling. encyclopedia.pubacs.org DTDPA and its derivatives are instrumental in creating the functional sensor surfaces required for these methods.

Surface Plasmon Resonance (SPR) SPR measures changes in the refractive index at the surface of a thin metal film, typically gold. encyclopedia.pub The formation of a DTDPA SAM on the gold sensor chip and subsequent binding events can be monitored with high sensitivity. smolecule.com A derivative, this compound di(N-hydroxysuccinimide ester) (DSP), is particularly useful as it provides reactive N-hydroxysuccinimide (NHS) ester groups that can readily form covalent bonds with primary amines found in proteins and other biomolecules. encyclopedia.pubmdpi.com

To optimize sensor performance, mixed self-assembled monolayers are often created. For instance, co-immobilizing DSP with a shorter, inert thiol like 6-mercapto-1-hexanol (MCH) can create a surface that reduces steric hindrance and minimizes non-specific binding of analytes. encyclopedia.pubmdpi.com Research has shown that the ratio of the components in these mixed SAMs is critical. In one study, a mixed SAM of DSP and MCH was used to test the binding efficiency of bovine serum albumin (BSA) and lysozyme, demonstrating that the molar ratio of the two thiols significantly impacts protein binding. mdpi.com Another study compared mixed SAMs of 3-mercaptopropionic acid (3MPA) with 11-mercaptoundecanoic acid (11MUA) for biotinylation and subsequent streptavidin binding, highlighting how the fine-tuning of the SAM composition directly affects biorecognition properties. acs.org

Localized Surface Plasmon Resonance (LSPR) LSPR is a related technique that involves the collective oscillation of electrons in metallic nanoparticles, such as gold nanoparticles (AuNPs). acs.org The resonance frequency is highly sensitive to the local dielectric environment, including the binding of molecules to the nanoparticle surface. acs.org Aggregation of AuNPs causes a significant shift in the LSPR peak, often resulting in a visible color change from red to blue, which forms the basis for colorimetric sensors. acs.org

DTDPA and its derivatives are used to functionalize AuNPs. For example, DSP-modified gold nanoparticles have been employed as colorimetric probes for the detection of dopamine. sigmaaldrich.com In another application, LSPR substrates consisting of gold nanostructures on indium tin oxide (ITO) were coated with poly[3-(pyrrolyl)carboxylic acid] and loaded with copper ions to specifically bind and detect histidine-tagged peptides. nih.gov

Quartz Crystal Microbalance (QCM) Sensing for Molecular Adsorption

The Quartz Crystal Microbalance (QCM) is an extremely sensitive mass-sensing technique based on the piezoelectric properties of quartz crystals. msu.edu It functions as a nanobalance, detecting minute changes in mass on the crystal's surface by measuring shifts in its resonant frequency. scielo.br The relationship between the change in frequency (Δf) and the change in mass (Δm) is described by the Sauerbrey equation. msu.edu

In QCM-based biosensing, the gold electrodes on the quartz crystal are typically modified to immobilize a biorecognition element, such as an antibody or DNA aptamer. nih.govscirp.org DTDPA and its activated ester derivative, DSP, are commonly used to create this functional surface. scirp.orgscielo.br The disulfide group anchors the molecule to the gold electrode, while the other end provides either a carboxylic acid or an NHS-ester for covalently linking biomolecules that have free amino groups. scielo.brmdpi.com

This approach has been used to develop a wide range of biosensors.

Aptamer-based biosensors: Aptamers specific to immunoglobulin E (IgE) have been immobilized on gold-coated quartz crystals to detect this allergy-related protein. nih.gov The aptamer-based sensor demonstrated a lower detection limit compared to a similar antibody-based sensor. nih.gov

Immunosensors: A piezoelectric immunosensor for aflatoxin B1 was developed by immobilizing anti-aflatoxin B1 antibodies onto the QCM crystal surface using DSP. scirp.org The sensor showed a linear response to increasing concentrations of the mycotoxin. scirp.org

DNA Detection: QCM has been used to monitor the immobilization of probe DNA and the subsequent hybridization of target DNA. mdpi.com In one experiment, a 27 MHz QCM sensor was modified with DTDPA, followed by NeutrAvidin and then biotinylated probe DNA, with the frequency shift monitored at each step. mdpi.com

The table below illustrates typical data from a QCM experiment, showing the change in frequency as different layers are added to the sensor surface.

| Immobilization Step | Description | Typical Frequency Change (Δf) |

|---|---|---|

| Water Contact | Baseline measurement of the sensor in contact with an aqueous solution. | ~ -8000 Hz |

| DTDPA/DSP Layer | Formation of the initial self-assembled monolayer on the gold surface. | Variable, depends on layer density |

| Protein Immobilization (e.g., Avidin) | Covalent attachment of a protein layer to the activated DTDPA surface. | -50 to -200 Hz |

| Analyte Binding (e.g., Biotinylated DNA) | Specific binding of the target analyte to the immobilized receptor protein. | -10 to -100 Hz |

Note: The frequency changes are illustrative and can vary significantly based on the specific crystal, molecules, and experimental conditions. A negative shift indicates an increase in mass on the crystal surface.

Mechanistic Investigations of Chemical Reactivity and Redox Chemistry

Redox Pathways and Disulfide Bond Reduction

The central feature of 3,3'-Dithiodipropionic acid (DTDP) is its disulfide bond (-S-S-), which is susceptible to reduction. This reaction cleaves the disulfide bond to yield two molecules of 3-mercaptopropionic acid (3-MP). nih.govethz.ch This redox transformation is a key aspect of its chemical behavior and biological activity.

The reduction can be achieved through various chemical and biological pathways:

Chemical Reduction: The disulfide bond in DTDP can be readily cleaved by mild reducing agents. sigmaaldrich.com Common laboratory reagents used for this purpose include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). rsc.org These reagents are effective in reducing the disulfide linkage to form thiols. smolecule.com

Enzymatic Reduction: In biological systems, specific enzymes catalyze the reduction of DTDP. For instance, dihydrolipoamide dehydrogenases from bacteria like Advenella mimigardefordensis and Ralstonia eutropha have been shown to reduce DTDP to 3-MP. nih.gov These enzymes belong to the family of pyridine nucleotide-disulfide oxidoreductases, which utilize a flavin ring and a redox-active disulfide bridge to facilitate a two-electron transfer to the substrate. nih.gov The catabolism of DTDP in certain microorganisms is initiated by this enzymatic reduction, which allows them to use it as a carbon and energy source. nih.govethz.ch

The resulting thiol, 3-mercaptopropionic acid, is a highly reactive species that can participate in various subsequent reactions. nih.gov The redox activity is a fundamental property, with the selenium analog, 3,3'-diselenobispropionic acid, showing enhanced radical scavenging efficiency due to the lower bond dissociation energy of the -Se-Se- bond compared to the -S-S- bond.

Cross-linking Mechanisms with Primary Amines

The carboxylic acid functional groups of this compound allow it to act as a cross-linking agent, particularly with molecules containing primary amines. smolecule.comchemimpex.com This reaction typically results in the formation of stable amide bonds.

To facilitate this cross-linking, the carboxylic acid groups are often activated. A common method involves converting the carboxylic acids into more reactive N-hydroxysuccinimide (NHS) esters, forming this compound di(N-hydroxysuccinimide ester) (DSP). sigmaaldrich.comcaymanchem.com

The mechanism proceeds as follows:

Activation: The carboxylic acid groups of DTDP react with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the DSP cross-linker.

Coupling: The NHS ester is a good leaving group. The activated DSP readily reacts with primary amines (R-NH₂) in a nucleophilic acyl substitution reaction. This reaction is typically carried out in a buffered solution at a pH range of 7 to 9. sigmaaldrich.comsigmaaldrich.com

Amide Bond Formation: The amine attacks the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. sigmaaldrich.comscbt.com

This homobifunctional cross-linker can covalently link two different molecules that contain primary amines. smolecule.com The incorporated disulfide bond provides an additional feature: the cross-link is cleavable under mild reducing conditions, which can be advantageous in various biochemical applications for separating cross-linked products. sigmaaldrich.comsigmaaldrich.com

Interaction with Metal Ions and Chelation Studies

This compound and its reduced form, 3-mercaptopropionic acid, can interact with metal ions, acting as ligands to form coordination complexes. The presence of both carboxylate and sulfur donor atoms allows for chelation, where the molecule binds to a central metal ion at multiple points.

Coordination Modes: In its intact form, DTDP can act as a bridging ligand, coordinating to metal centers through its two carboxylate groups. For example, binuclear copper(II) complexes have been synthesized where each copper center is bound by two bridging carboxylate ligands from two different DTDP molecules. nih.govacs.org In these structures, the metal centers often adopt a square-planar coordination geometry. nih.govacs.org A zinc(II) complex with DTDP has also been prepared. nih.gov

Chelation by the Reduced Form: The reduced form, 3-mercaptopropionic acid (3-MP), is a strong chelating agent. The thiol group (-SH) and the carboxylate group (-COO⁻) can bind to a single metal ion. 3-MP is used as a reducing agent in studies of chemical nuclease activity of metal complexes, where it facilitates the formation of reactive oxygen species. rsc.orgisca.me

Surface Modification: The ability of the disulfide or thiol groups to bind to metal surfaces is a key property. DTDP can form self-assembled monolayers (SAMs) on gold surfaces, which is significant for applications in sensor technology and nanotechnology. smolecule.comsigmaaldrich.com It is also used as a capping agent to introduce charge on the surface of gold nanoparticles. sigmaaldrich.com

A study comparing the selenium analog, 3,3'-diselenobispropionic acid, found it to be effective in chelating Fe²⁺ ions, though less potent against Cu²⁺ than other selenium-containing compounds.

Radical Scavenging Properties and Oxidative Degradation Inhibition

This compound and its derivatives exhibit antioxidant properties, enabling them to scavenge free radicals and inhibit oxidative degradation. chemimpex.com This activity is attributed to the presence of the disulfide bond and the ability to participate in redox reactions.

Mechanism of Action: Thiodipropionic acid and its esters are known antioxidants used in polymers and foodstuffs. chemicalbook.com They function by decomposing peroxides through a non-radical mechanism, which provides long-term stability. The disulfide-containing compounds like DTDP may act as dual-function antioxidants, capable of both radical scavenging and peroxide decomposition.

Free Radical Scavenging: Research on the selenium analog, 3,3'-diselenobispropionic acid, shows it possesses strong scavenging activity against peroxyl and hydroxyl radicals, comparable to antioxidants like ascorbic acid. The higher polarizability and lower bond dissociation energy of the selenium-selenium bond compared to the sulfur-sulfur bond enhances this radical scavenging efficiency.

Applications in Polymers: Esters of thiodipropionic acid, such as Dioctadecyl 3,3'-thiodipropionate, are used as antioxidant additives in polymers like polyolefins to prevent oxidative degradation caused by heat. The long alkyl chains enhance compatibility with the polymer matrix, reducing volatility during high-temperature processing. DTDP itself is used as a cross-linking agent in polymer chemistry, which can improve the mechanical and thermal stability of materials. chemimpex.com

Disulfide Radical Anions: In aqueous solutions, the disulfide bond can react with electrons to form a disulfide radical anion (RSSR⁻). Studies have shown that the decay of this radical anion is enhanced in the presence of other disulfides, with a rate constant of 3.1 x 10⁶ M⁻¹s⁻¹ for the reaction with this compound at pH 8.7. cdnsciencepub.com

Photochemical Reactivity and DNA Cleavage Mechanisms

Complexes of this compound with transition metals, particularly copper(II), exhibit interesting photochemical reactivity, including the ability to cleave DNA upon irradiation with light.

Binuclear copper(II) complexes of DTDP, such as [{(phen)Cu(II)}₂(μ-dtdp)₂] and [{(dpq)Cu(II)}₂(μ-dtdp)₂], have been shown to cleave supercoiled (SC) plasmid DNA into its nicked circular (NC) form upon irradiation with UV (365 nm) or red light (>647 nm). nih.govacs.org

Mechanism: The cleavage process is metal-assisted and light-induced. iisc.ac.in The complexes first bind to DNA, typically in the major groove. nih.gov Upon photoexcitation, the complex initiates a series of reactions leading to DNA strand scission.

Aerobic vs. Anaerobic Conditions: The cleavage mechanism is highly dependent on the presence of oxygen.

Under aerobic (oxygen-rich) conditions, the cleavage proceeds primarily through the generation of reactive oxygen species (ROS). nih.govacs.org

Under anaerobic (oxygen-poor) conditions, which is relevant to the hypoxic environment of tumors, these copper(II) complexes can still cleave DNA. nih.govacs.orgiisc.ac.in Theoretical studies suggest that irradiation with red light (>750 nm) can lead to the formation of a sulfide anion radical from the copper-bound DTDP ligand, which then directly cleaves the DNA. nih.govacs.org This anaerobic pathway is significant as many organic photosensitizers are inactive without oxygen. iisc.ac.in

The efficiency and type of cleavage (single-strand vs. double-strand breaks) can be tuned by modifying the other ligands in the complex. For instance, the complex containing the dpq ligand was found to cause double-strand breaks in the presence of air. nih.gov In contrast, a similar zinc(II) complex of DTDP showed no photoinduced DNA cleavage activity, highlighting the crucial role of the copper(II) center. nih.govacs.org

Under aerobic conditions, the photoinduced DNA cleavage by copper(II)-DTDP complexes involves the generation of highly reactive oxygen species. nih.gov

Identified ROS: Mechanistic studies using various scavengers have identified both hydroxyl radicals (HO•) and singlet oxygen (¹O₂) as the key reactive species responsible for the DNA cleavage in an aerobic medium. nih.govacs.org

Generation Pathways:

Singlet Oxygen (¹O₂, Type II Pathway): In many photosensitized reactions, the excited photosensitizer transfers its energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). The dpq ligand in some complexes is a known photosensitizer that can generate ¹O₂. nih.govacs.org

Hydroxyl Radicals (HO•, Type I Pathway): Redox-active metal complexes, like those of copper(II), can also follow a Type I pathway. iisc.ac.in This can involve the generation of superoxide radicals, which can then lead to the formation of hydroxyl radicals that damage the DNA backbone. rsc.org

The dual functionality of some complexes, where both the disulfide moiety of DTDP and another photosensitizing ligand (like dpq) are in close proximity to the DNA strands, can lead to more efficient cleavage, including double-strand breaks. nih.govacs.org

Sulfide Anion Radical Formation

The formation of sulfide anion radicals from this compound (DTDP) is a key aspect of its redox chemistry, often investigated through techniques like pulse radiolysis and flash photolysis. cdnsciencepub.com These methods allow for the generation and observation of transient species, such as the disulfide radical anion (RSSR⁻), providing insight into reaction kinetics and mechanisms. cdnsciencepub.cominl.gov

In aqueous solutions, disulfide radical anions can be produced, and their decay and reaction pathways studied. cdnsciencepub.com For instance, the disulfide radical anion of cystine (CySSCy⁻) has been observed to react with other disulfides. cdnsciencepub.com When solutions containing cysteine and a secondary disulfide like this compound are subjected to flash photolysis, a decrease in the yield of the transient CySSCy⁻ radical anion, which absorbs at 410 nm, is observed. cdnsciencepub.com This decrease is roughly linear with the concentration of the added disulfide. cdnsciencepub.com Among several disulfides tested, including oxidized glutathione and cystamine, this compound caused the most significant decrease in the yield of the CySSCy⁻ transient. cdnsciencepub.com

The interaction between the cystine radical anion and this compound has been quantified by determining the rate constant for this reaction. cdnsciencepub.com The study of this reaction's dependence on pH suggests that the disulfide radical anion acts as an electrophile. cdnsciencepub.com

Table 1: Rate Constants for the Reaction of Cystine Radical Anion (CySSCy⁻) with Various Disulfides

| Disulfide | pH | k (M⁻¹ s⁻¹) |

|---|---|---|

| This compound | 8.7 | 3.1 x 10⁶ |

| Oxidized glutathione | 8.7 | 1.34 x 10⁶ |

| Cystamine | 8.7 | 5.7 x 10⁵ |

| Cystine | 7.0 | 3.4 x 10⁶ |

| Cystine | 8.7 | 7.5 x 10⁶ |

Data sourced from flash photolysis and pulse radiolysis studies. cdnsciencepub.com

Theoretical studies have also suggested the possibility of sulfide anion radical formation under different conditions. nih.gov In studies involving binuclear copper(II) complexes with this compound as a ligand, theoretical calculations indicated that a sulfide anion radical could form from the copper(II)-bound ligand upon exposure to red light (>750 nm). nih.gov This radical species was proposed as the agent responsible for the observed anaerobic photocleavage of DNA. nih.gov

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the purity and stability of DTDP?

- Methodology :

- Melting Point Determination : Use differential scanning calorimetry (DSC) or capillary methods to verify purity (melting point: 155–158°C) .

- HPLC Analysis : Employ reverse-phase chromatography with UV detection at 210–220 nm to detect impurities .

- Solubility Profiling : Conduct saturation solubility tests in water, ethanol, or ethyl acetate, noting discrepancies between reported values (e.g., water solubility varies across sources) .

Q. How can DTDP be synthesized and functionalized for crosslinking applications?

- Methodology :

- Esterification : React DTDP with N-hydroxysuccinimide (NHS) to synthesize DTDP di(N-hydroxysuccinimide ester) (DTSP), a homobifunctional crosslinker for amine-containing biomolecules. Optimize pH to 7.5 and monitor reaction efficiency via FTIR or NMR .

- Anhydride Formation : Use dehydrating agents (e.g., acetic anhydride) to convert DTDP into 3,3′-dithiodipropionic anhydride (DTDPA), a precursor for polythioesters .

Q. What are the key considerations for handling DTDP in laboratory settings?

- Safety Protocols :

- Store DTDP in sealed containers at room temperature, avoiding moisture due to its hygroscopic nature .

- Use personal protective equipment (PPE) such as gloves and goggles, as DTDP is a skin/eye irritant (Risk Phrase: R36/37/38) .

Advanced Research Questions

Q. How can microbial catabolic pathways of DTDP be exploited for biopolymer synthesis?

- Methodology :

- Strain Engineering : Use Ralstonia eutropha H16 or Tetrathiobacter mimigardefordensis DPN7T, which degrade DTDP via 3-mercaptopropionic acid (3MP) and 3-sulfinopropionic acid (3SP) intermediates. Knock out lpdA or cdo genes to redirect flux toward polythioester (PTE) accumulation .

- Transcriptome Analysis : Perform RNA-seq on DTDP-fed cultures to identify upregulated genes (e.g., sucCD for CoA ligation) and optimize PTE yields .

Q. What strategies resolve contradictions in reported solubility and reactivity of DTDP?

- Methodology :

- Controlled Solubility Studies : Compare DTDP dissolution in buffered vs. pure water, as pH and ionic strength may affect solubility .

- Redox Sensitivity Testing : Monitor disulfide bond stability using Ellman’s assay, as DTDP’s reactivity may vary under reducing conditions (e.g., in bacterial media) .

Q. How is DTDP utilized in nanotechnology for targeted drug delivery or sensing?

- Methodology :

- Prodrug Design : Synthesize PTX-SS-PTX nanoparticles by conjugating paclitaxel (PTX) via DTDP’s disulfide linker. Validate redox-responsive drug release using glutathione (GSH)-rich environments .

- Mercury Detection : Functionalize gold nanoparticles with DTDP-derivatized creatinine. Use surface-enhanced Raman spectroscopy (SERS) to detect Hg²⁺ via disulfide cleavage .

Q. What electrochemical methods evaluate DTDP’s corrosion inhibition efficacy?

- Methodology :

- Polarization Curves : Measure corrosion current density (icorr) on Q235 steel in H₂SO₄ with/without DTDP. Calculate inhibition efficiency using Tafel extrapolation .

- Molecular Dynamics (MD) Simulations : Model DTDP adsorption on metal surfaces to correlate molecular structure with inhibitory performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.